4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic compound that exhibits unique chemical properties due to its intricate structure. This compound has drawn attention in various scientific fields, including medicinal chemistry, due to its potential bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves a multi-step synthetic route. The process may start with the synthesis of the core tetrahydroquinoline structure, followed by the introduction of the 2-methoxyacetyl group. Subsequent steps include the attachment of the ethoxy and fluoro groups, and finally, the sulfonamide functional group. Reactions may employ specific catalysts, solvents, and controlled temperature conditions to optimize yield and purity.
Industrial Production Methods: : For industrial-scale production, the compound is synthesized using automated chemical reactors and continuous flow systems. The process is optimized for large-scale output, ensuring that each reaction step is scalable and efficient. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product.
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones. Reduction reactions may target the nitro or carbonyl functionalities, converting them into amine or alcohol groups.
Substitution Reactions:
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents like sodium methoxide or potassium carbonate.
Major Products
Oxidation: : Formation of sulfone derivatives.
Reduction: : Amine or alcohol derivatives.
Substitution: : Variously substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide finds applications in numerous research areas:
Chemistry: : Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor agonist/antagonist.
Medicine: : Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Potentially useful in developing new materials or chemical processes.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, within biological systems. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved could include signal transduction or metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Compared to similar compounds, 4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific reactivity and bioactivity. For example, compounds like 4-methoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide or 4-ethoxy-3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide share structural similarities but exhibit different reactivity patterns and biological activities.
This concludes our exploration of this compound—a compound brimming with potential and scientific intrigue. Keep exploring, and who knows what fascinating discoveries await!
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-3-28-19-9-8-16(12-17(19)21)29(25,26)22-15-7-6-14-5-4-10-23(18(14)11-15)20(24)13-27-2/h6-9,11-12,22H,3-5,10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEANFIPDTCIVBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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